2-[4-Methyl-6-(3-methylanilino)pyrimidin-2-yl]phenol
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Overview
Description
2-[4-Methyl-6-(3-methylanilino)pyrimidin-2-yl]phenol is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methyl-6-(3-methylanilino)pyrimidin-2-yl]phenol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions:
Phenol Group Introduction: The phenol group can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-Methyl-6-(3-methylanilino)pyrimidin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: Halogenation, nitration, and sulfonation reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst, nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), and sulfonation using sulfur trioxide (SO₃) in sulfuric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-[4-Methyl-6-(3-methylanilino)pyrimidin-2-yl]phenol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer, antiviral, and antimicrobial agents
Biology: It serves as a probe for studying enzyme interactions and cellular pathways.
Industrial Chemistry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-Methyl-6-(3-methylanilino)pyrimidin-2-yl]phenol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds have similar structural features and biological activities.
Pyrimidine-Based Drugs: Examples include imatinib, dasatinib, and nilotinib, which are used in cancer therapy.
Uniqueness
2-[4-Methyl-6-(3-methylanilino)pyrimidin-2-yl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenol group and a methylanilino group on the pyrimidine ring enhances its potential for diverse applications in medicinal and industrial chemistry.
Properties
IUPAC Name |
2-[4-methyl-6-(3-methylanilino)pyrimidin-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-6-5-7-14(10-12)20-17-11-13(2)19-18(21-17)15-8-3-4-9-16(15)22/h3-11,22H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHQEKKPVRHUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=C2)C)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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